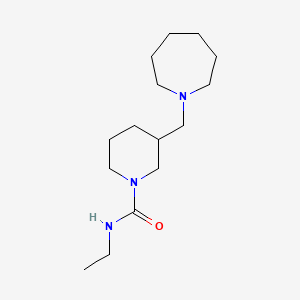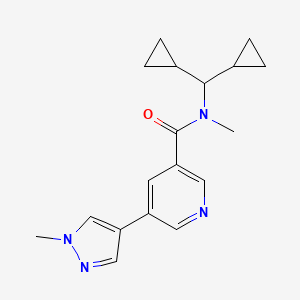
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide, also known as AEMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide is known to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of this receptor, leading to increased release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action is believed to contribute to the potential therapeutic effects of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.
Biochemical and Physiological Effects:
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and modulating pain perception. It has also been shown to have neuroprotective effects and to promote neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide in lab experiments is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. However, 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has also been shown to have off-target effects on other receptors, which can complicate its use in lab experiments. Additionally, the synthesis of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide. Another area of focus is the investigation of its potential therapeutic applications in various neurological disorders and pain management. Additionally, further studies are needed to fully understand the mechanism of action and potential off-target effects of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.
Synthesemethoden
The synthesis of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide involves the reaction of N-ethylpiperidine-1-carboxamide with azepane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has also been investigated as a potential analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-2-16-15(19)18-11-7-8-14(13-18)12-17-9-5-3-4-6-10-17/h14H,2-13H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYMWVRSXTUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)


![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)
![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)